Cannabistilbene I

Catalog No.
S579399
CAS No.
91925-76-7
M.F
C20H24O3
M. Wt
312.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cannabistilbene I

CAS Number

91925-76-7

Product Name

Cannabistilbene I

IUPAC Name

4-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-(3-methylbut-2-enyl)phenol

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C20H24O3/c1-14(2)4-8-17-10-15(7-9-20(17)22)5-6-16-11-18(21)13-19(12-16)23-3/h4,7,9-13,21-22H,5-6,8H2,1-3H3

InChI Key

PPIQDICARGCSMB-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C=CC(=C1)CCC2=CC(=CC(=C2)OC)O)O)C

Synonyms

3,4'-dihydroxy-5-methoxy-3'-(3-methylbut-2-enyl)dihydrostilbene, cannabistilbene I, DMMBD

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)CCC2=CC(=CC(=C2)OC)O)O)C
Cannabistilbene I (CBG-I) is a naturally occurring derivative of the plant cannabis. It is a polyphenol compound found in the resinous glandular trichomes of the cannabis plant. CBG-I is known for its potent antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising area of research in various fields.
Cannabistilbene I was first isolated and identified in 1975 by scientists from the University of Mississippi. It is a distinct compound from other cannabinoids and is found in different cannabis varieties. CBG-I is the precursor to THC, CBD, and other cannabinoids, which makes it essential in the biosynthesis of these compounds.
CBG-I has a molecular weight of 354.41 g/mol and a melting point of 98-100℃. It is a crystalline powder, which is sparingly soluble in water but soluble in organic solvents like ethanol, methanol, and DMSO. Its structure consists of two stilbene groups linked by a pentyl chain.
Synthesis of CBG-I involves complex procedures that require special equipment and expertise. Several methods have been developed for synthesizing CBG-I, including extraction from cannabis plant using organic solvents, irradiation of CBG-II, and modification of stilbene compounds.
Several analytical methods have been developed for the identification and quantification of CBG-I, including liquid chromatography (LC), ultra-high-performance liquid chromatography (UHPLC), and gas chromatography (GC).
CBG-I has been found to exhibit potent antioxidant, anti-inflammatory, and neuroprotective activities in vitro and in vivo studies. CBG-I has also demonstrated antifungal, antibacterial, antiviral, and anticancer properties. CBG-I showed potential therapeutic effects in the treatment of multiple sclerosis, Alzheimer's, Huntington's disease, and cancer.
Several studies have shown that CBG-I is relatively safe and nontoxic to cells and animals at lower doses. However, studies suggest that high doses of CBG-I can lead to certain adverse effects, including decreased liver function and reduced platelet aggregation.
CBG-I has a wide range of applications in scientific research, including its potential use as an antioxidant in food and cosmetic industries. CBG-I can be utilized in developing new anticancer drugs that selectively target cancer cells.
The study of CBG-I is still in its infancy, and more research is needed to determine its efficacy as a therapeutic agent in different diseases. Recent studies suggest that CBG-I may have a synergistic effect when used in combination with other cannabinoids, such as THC and CBD.
CBG-I has potential implications in several fields of research and industries, including the pharmaceutical industry, food and cosmetic industry, and agriculture industry. CBG-I can be utilized as a therapeutic agent for the treatment of various diseases, as well as an antioxidant and anti-inflammatory agent in food and cosmetic products.
Despite the promising potential of CBG-I, there are still several limitations to its use that need to be addressed in future research. More research is needed to determine the optimal dose and method of administering CBG-I to maximize its therapeutic effects. Additionally, more studies are needed to determine the long-term effects of CBG-I and its potential interactions with other drugs. Future research should focus on developing innovative ways to synthesize CBG-I and its derivatives, as well as identifying novel uses for this compound.
1. Developing novel synthetic methods for CBG-I
2. Examining the potential therapeutic effects of CBG-I in various diseases
3. Investigating the potential of CBG-I as a sustainable and eco-friendly biopesticide
4. Studying the potential of CBG-I as a neuroprotective agent
5. Determining the interactions of CBG-I with other cannabinoids
6. Developing novel CBG-I derivatives with improved solubility and bioavailability
7. Investigating the anti-inflammatory and anti-allergic properties of CBG-I
8. Developing innovative methods for the delivery of CBG-I
9. Exploring the potential of CBG-I in treating chronic pain
10. Investigating the potential of CBG-I as a chemopreventive agent against cancer.
CBG-I is an emerging area of research with promising potential in various fields. Its potent antioxidant, anti-inflammatory, and neuroprotective properties make it a promising therapeutic agent for various diseases, including cancer and neurological disorders. However, more research is needed to determine the optimal dose, method of administration, and long-term effects of CBG-I. Moreover, it is necessary to develop innovative synthetic methods to improve the bioavailability of CBG-I and its derivatives. Future research should focus on developing new applications of CBG-I in different fields, including agriculture, food and cosmetic industries.

XLogP3

5.3

Other CAS

91925-76-7

Dates

Modify: 2023-08-15

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